
N-sec-Butyl-N-methyl-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-sec-Butyl-N-methyl-D-gluconamide typically involves the reaction of D-gluconic acid with sec-butylamine and methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures before being released for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: N-sec-Butyl-N-methyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-sec-Butyl-N-methyl-D-gluconamide is used as a building block in organic synthesis. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound is used as a reagent for studying enzyme-substrate interactions. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms .
Medicine: Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents .
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mecanismo De Acción
The mechanism of action of N-sec-Butyl-N-methyl-D-gluconamide involves its interaction with specific molecular targets. The compound’s amide and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
- N-sec-Butyl-D-gluconamide
- N-methyl-D-gluconamide
- N-sec-Butyl-N-ethyl-D-gluconamide
Comparison: N-sec-Butyl-N-methyl-D-gluconamide is unique due to the presence of both sec-butyl and methyl groups attached to the amide nitrogen. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the combination of sec-butyl and methyl groups enhances its solubility and reactivity, making it more versatile in various applications .
Propiedades
Número CAS |
93804-58-1 |
|---|---|
Fórmula molecular |
C11H23NO6 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-N-butan-2-yl-2,3,4,5,6-pentahydroxy-N-methylhexanamide |
InChI |
InChI=1S/C11H23NO6/c1-4-6(2)12(3)11(18)10(17)9(16)8(15)7(14)5-13/h6-10,13-17H,4-5H2,1-3H3/t6?,7-,8-,9+,10-/m1/s1 |
Clave InChI |
BRWJJCMXKXHBHJ-JOWTZPLGSA-N |
SMILES isomérico |
CCC(C)N(C)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCC(C)N(C)C(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)







![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)

